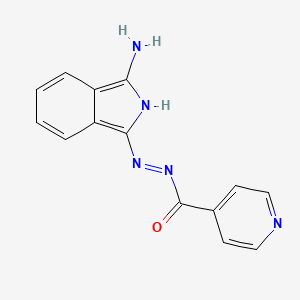

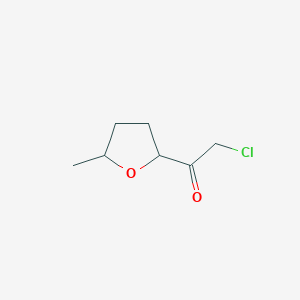

![molecular formula C19H15F2N3O2 B2591128 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1181479-54-8](/img/structure/B2591128.png)

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide, also known as DBCO-NHS ester, is a chemical compound that has gained significant attention in scientific research due to its ability to selectively label biomolecules. This compound is widely used in bioconjugation reactions and has been proven to be a valuable tool for studying biological systems.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Material Science

One notable application is in the synthesis and characterization of novel polyimides, which are important materials due to their thermal stability and solubility in organic solvents. The synthesis of new diamines and their polymerization with different dianhydrides demonstrates the utility of aromatic compounds in developing materials with high degradation temperatures and specific heat capacities. These polymers have potential applications in various high-performance materials due to their thermal properties and solubility (M. Butt et al., 2005).

Antimicrobial and Anti-inflammatory Research

Derivatives of benzamide, specifically N-Pyrazolylbenzamide derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, characterized by their structural features, exhibit significant activity against various microorganisms and show promising anti-inflammatory effects. Such research underscores the importance of benzamide derivatives in developing new therapeutic agents (A. Fatima et al., 2015).

Fluorescence Enhancement Studies

The study of fluorescence enhancement in compounds related to benzamide, particularly through N-phenyl substitutions, highlights the "amino conjugation effect." This effect significantly impacts the fluorescence quantum yields and photostability of the compounds, making them potential candidates for applications in optical materials and fluorescence-based sensors (Jye‐Shane Yang et al., 2002).

Cancer Research and Proteasome Inhibition

In cancer research, specific derivatives have been designed to target the proteasome, a critical protein complex involved in degrading unneeded or damaged proteins. By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells, offering a potential therapeutic strategy. Studies on the synthesis and characterization of such compounds provide insights into their mechanism of action and efficacy (Xingchen Yan et al., 2015).

Organic Synthesis and Catalysis

Research into the reactions of N,N-dimethylbenzamide derivatives with various compounds opens up new pathways in organic synthesis. The generation of α-dimethylaminobenzylidene derivatives and heterocyclic compounds through cyclization reactions exemplifies the versatility of benzamide derivatives in synthesizing complex organic molecules (T. Mukaiyama et al., 1966).

Eigenschaften

IUPAC Name |

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c1-24(2)19(26)12-3-6-16(7-4-12)23-18(25)14(11-22)9-13-10-15(20)5-8-17(13)21/h3-10H,1-2H3,(H,23,25)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWNPGZTNCAPU-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-cyano-3-(2,5-difluorophenyl)prop-2-enamido]-N,N-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)

![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)

![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2591065.png)